Only Goshonoside F5 Among the F-Series Congeners Has Demonstrated In Vivo Anti-Inflammatory Efficacy and Survival Benefit in an Endotoxemia Model
Goshonoside F5 (GF5) is the sole member of the goshonoside F-series (F1–F7) for which in vivo pharmacological efficacy has been reported. In a mouse endotoxic shock model, GF5 administered intraperitoneally at 30 and 90 mg/kg significantly reduced circulating levels of the pro-inflammatory cytokines IL-6 and TNF-α, and increased overall survival [1]. By contrast, goshonosides F1, F2, F3, F4, F6, and F7 have no reported experimental pharmacological activity of any kind, as documented in the authoritative phytochemical inventory of the Shanghai Institute of Organic Chemistry, CAS [2]. This gap is not merely an absence of negative data; it represents a complete lack of any functional characterization for these congeners.
| Evidence Dimension | In vivo anti-inflammatory efficacy and survival benefit |
|---|---|
| Target Compound Data | 30 and 90 mg/kg i.p. significantly reduced circulating IL-6 and TNF-α; increased survival in LPS-induced mouse endotoxic shock model |
| Comparator Or Baseline | Goshonosides F1, F2, F3, F4, F6, F7 — no pharmacological activity reported (class-level baseline: absence of any functional data) |
| Quantified Difference | Only GF5 has documented in vivo efficacy; all other F-series goshonosides lack any pharmacological characterization—quantitative comparison precluded by absence of comparator data |
| Conditions | Mouse endotoxic shock model (LPS-induced); in vitro component: LPS-stimulated murine peritoneal macrophages |
Why This Matters
For any study requiring an ent-labdane diterpene glucoside with in vivo-validated anti-inflammatory activity, goshonoside F5 is the only F-series candidate with efficacy and survival data, eliminating the risk of selecting an uncharacterized congener.
- [1] He JM, Chen SC, Li RP, Yuan LX, Bao JM, Guo ML. Suppression of nuclear factor-kappa B and mitogen-activated protein kinase signalling pathways by goshonoside-F5 extracted from Rubi Fructus. Int Immunopharmacol. 2015 Feb;24(2):182-190. doi: 10.1016/j.intimp.2014.12.007. PMID: 25523460. View Source
- [2] Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences. Chemical constituents of Rubus coreanus leaves: listing of goshonosides F1–F7 with pharmacological activity noted as '尚无实验报道' (no experimental reports). 2012. View Source
